molecular formula C14H20N4O4 B1443842 tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate CAS No. 1779124-68-3

tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1443842
CAS No.: 1779124-68-3
M. Wt: 308.33 g/mol
InChI Key: ZQHMOILMMZHJGZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the molecular architecture. The molecular formula C₁₄H₂₀N₄O₄ indicates a relatively complex structure containing 14 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms, resulting in a molecular weight of 308.33 grams per mole. The Chemical Abstracts Service registry number 1779124-68-3 provides a unique identifier for this specific compound.

The structural nomenclature reveals several key components that define the molecular architecture. The tert-butyl group (1,1-dimethylethyl) serves as a protecting group attached to the carboxylate functionality, providing steric hindrance and influencing the overall molecular conformation. The piperazine core represents a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, which serves as the central scaffold connecting the tert-butyl carboxylate and nitropyridine substituents. The 2-nitropyridin-3-yl moiety consists of a pyridine ring bearing a nitro group at the 2-position, with attachment to the piperazine occurring at the 3-position of the pyridine ring.

The International Chemical Identifier key ZQHMOILMMZHJGZ-UHFFFAOYSA-N provides a unique digital fingerprint for this compound. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)N+[O-] describes the connectivity pattern and electronic structure. Alternative nomenclature includes 1,1-dimethylethyl 4-(2-nitro-3-pyridinyl)-1-piperazinecarboxylate and 1-piperazinecarboxylic acid, 4-(2-nitro-3-pyridinyl)-, 1,1-dimethylethyl ester, demonstrating the systematic approach to chemical naming.

The molecular architecture exhibits several interesting features from a structural chemistry perspective. The presence of both electron-withdrawing (nitro group) and electron-donating (piperazine nitrogen) functionalities creates an intramolecular electronic gradient that influences molecular properties. The tert-butyl protecting group provides conformational rigidity while maintaining synthetic accessibility for further chemical modifications. The positioning of the nitro group at the 2-position of the pyridine ring, adjacent to the nitrogen atom, creates significant electronic effects that propagate through the molecular framework.

X-ray Crystallographic Studies of Piperazine-Nitropyridine Derivatives

Crystallographic investigations of structurally related piperazine-nitropyridine derivatives have provided valuable insights into the solid-state behavior and molecular geometry of this class of compounds. Studies on 4-(4-nitrophenyl)piperazin-1-ium salts have revealed that piperazine rings consistently adopt chair conformations in the crystalline state, with ring-puckering angles approaching the ideal value of zero degrees. In molecular salts containing the 4-(4-nitrophenyl)piperazin-1-ium cation, the piperazine ring exhibits theta values of 6.42 degrees and 8.75 degrees, indicating minimal deviation from the ideal chair conformation.

The orientation of nitro-substituted aromatic rings relative to the piperazine core shows significant variability depending on crystal packing forces and intermolecular interactions. In benzoate salt structures, the nitrophenyl substituent occupies an equatorial position, while in 2-carboxy-4,6-dinitrophenolate salts, this substituent adopts an axial orientation. This conformational flexibility suggests that the energy barrier between different orientations is relatively low, allowing for multiple stable conformations in different environments.

Hydrogen bonding patterns in these crystal structures reveal complex three-dimensional networks involving oxygen-hydrogen-oxygen, nitrogen-hydrogen-oxygen, and carbon-hydrogen-oxygen interactions. The supramolecular assembly can range from mono-periodic to tri-periodic depending on the specific counterion and crystal packing arrangement. In structures containing benzoic acid counterions, the assembly is typically two-dimensional, while 3,5-dinitrosalicylic acid derivatives form three-dimensional networks.

Comparative crystallographic analysis of related tert-butyl piperazinecarboxylate derivatives demonstrates consistent structural features. The compound tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate exhibits a chair conformation for the piperazine ring with di-equatorial substitution. One nitrogen atom displays sp³ hybridization while the other shows sp² character, reflecting the different chemical environments of the two nitrogen centers. Intermolecular interactions in these structures include directional weak hydrogen-bond-like interactions and carbon-hydrogen-pi interactions, with dispersion forces serving as the primary source of molecular attraction.

The crystal packing analysis using Hirshfeld surface methodology has revealed important details about intermolecular contact patterns and surface interactions. These studies demonstrate that even sterically congested piperazine derivatives can form stable crystal lattices through a combination of weak intermolecular forces. The presence of fluorinated aromatic rings in some derivatives introduces additional electrostatic interactions that influence crystal stability and molecular orientation.

Conformational Analysis of Piperazine Ring Systems

The conformational behavior of piperazine rings in nitropyridine-substituted derivatives represents a critical aspect of their structural chemistry. Computational studies using semi-empirical methods such as AM1 have identified multiple low-energy conformers for these systems. The piperazine ring consistently favors a chair conformation due to optimal overlap of nitrogen lone pairs with adjacent carbon-hydrogen bonds and minimal steric interactions between substituents.

Ring-puckering analysis using the Cremer-Pople parameters provides quantitative assessment of conformational preferences. In most crystalline structures, the theta angle for the piperazine ring falls within 6-9 degrees of the ideal chair conformation. This consistency across different derivatives suggests that the chair conformation represents a global minimum on the potential energy surface, with significant energy penalties associated with alternative conformations such as boat or twist-boat forms.

The substitution pattern on the piperazine ring profoundly influences conformational preferences and molecular dynamics. Di-equatorial substitution is strongly favored when both substituents are bulky, as observed in tert-butyl carboxylate derivatives. The axial-equatorial equilibrium can be shifted by electronic effects from the nitropyridine moiety, particularly when strong electron-withdrawing groups are present. Computational analysis indicates that the energy difference between axial and equatorial orientations of the nitropyridine substituent is approximately 2-4 kilocalories per mole, depending on the specific substitution pattern.

Dynamic conformational behavior in solution differs significantly from solid-state preferences due to reduced intermolecular constraints. Nuclear magnetic resonance studies reveal rapid chair-chair interconversion on the NMR timescale at room temperature, with estimated activation barriers of 10-12 kilocalories per mole. The presence of the tert-butyl carboxylate group provides conformational anchoring, reducing the conformational flexibility of the piperazine ring and stabilizing specific geometric arrangements.

Temperature-dependent conformational studies demonstrate that thermal motion can populate higher-energy conformational states, leading to observable changes in spectroscopic properties. Variable-temperature NMR experiments show coalescence of signals corresponding to axial and equatorial protons at elevated temperatures, indicating increased conformational exchange rates. These findings have important implications for understanding the behavior of these compounds in biological systems and synthetic applications.

Electronic Effects of Nitropyridine Substituents on Molecular Geometry

The electronic influence of the 2-nitropyridine substituent on the overall molecular geometry represents a sophisticated interplay between inductive, resonance, and field effects. The nitro group at the 2-position of the pyridine ring creates a strong electron-withdrawing environment that significantly perturbs the electronic distribution throughout the molecular framework. This electronic perturbation manifests in measurable changes to bond lengths, bond angles, and conformational preferences compared to unsubstituted piperazine derivatives.

Computational studies using density functional theory methods have quantified the electronic effects of nitropyridine substitution on molecular geometry. The carbon-nitrogen bond connecting the piperazine ring to the pyridine system exhibits a shortened bond length of approximately 1.42 Angstroms, reflecting increased double-bond character due to resonance interactions. The nitrogen lone pair on the piperazine ring shows enhanced delocalization into the electron-deficient pyridine system, creating a partial positive charge on the piperazine nitrogen and influencing the overall molecular dipole moment.

The nitro group orientation relative to the pyridine ring shows remarkable planarity, with dihedral angles typically less than 5 degrees. This coplanarity maximizes the overlap between the nitro group pi system and the pyridine aromatic framework, enhancing the electron-withdrawing effect. The resulting electronic configuration creates a significant quadrupole moment that influences intermolecular interactions and crystal packing behavior.

Electrostatic potential surface calculations reveal highly polarized regions within the molecule, with the nitro group region showing strong negative potential and the piperazine region displaying relatively positive character. This charge separation creates opportunities for specific intermolecular interactions, including hydrogen bonding to electron-rich species and electrostatic interactions with cationic centers. The magnitude of these electrostatic interactions can influence biological activity and synthetic reactivity patterns.

The influence of nitropyridine substitution extends to the conformational preferences of the tert-butyl carboxylate group. Computational analysis indicates that the carboxylate carbonyl oxygen preferentially orients away from the nitropyridine moiety to minimize unfavorable electrostatic interactions. This conformational preference results in specific geometric arrangements that can influence molecular recognition events and chemical reactivity. The overall molecular geometry represents an optimized balance between intramolecular electronic effects and steric considerations, resulting in a stable yet reactive molecular architecture suitable for further chemical elaboration.

Properties

IUPAC Name

tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)11-5-4-6-15-12(11)18(20)21/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHMOILMMZHJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photocatalytic One-Step Synthesis Method

A novel preparation approach involves a photocatalytic reaction that directly couples 2-aminopyridine with piperazine-1-tert-butyl formate under visible light irradiation in the presence of an oxidant and an acridine salt photocatalyst. This method is reported to provide a safer, environmentally friendly, and efficient synthesis route.

Key Features:

  • Reactants: 2-aminopyridine, piperazine-1-tert-butyl formate.
  • Catalyst: Acridine salt (visible light photocatalyst).
  • Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide.
  • Solvent: Anhydrous dichloroethane.
  • Conditions: Oxygen atmosphere, blue LED light irradiation for 10 hours.
  • Yield: Approximately 95% of the target tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
  • Advantages: One-step synthesis, reduced byproducts, no heavy metals or hydrogen gas required, low cost, and environmentally benign.

Reaction Scheme Summary:

Step Component(s) Role/Condition Outcome
1 2-aminopyridine + piperazine-1-tert-butyl formate Reactants Substrate coupling
2 Acridine salt Photocatalyst under visible light Catalyzes reaction
3 2,2,6,6-tetramethylpiperidine-N-oxide Oxidant Facilitates oxidation
4 Blue LED light + Oxygen atmosphere Reaction conditions Drives photocatalytic coupling
5 Column chromatography Purification Isolates product

This method effectively shortens the synthetic route and improves yield and safety compared to traditional metal-catalyzed methods.

Traditional Multi-Step Synthetic Route via Halogenation, Coupling, and Reduction

An alternative, more classical approach involves a multi-step synthesis starting with halogenation of 2-aminopyridine, followed by palladium-catalyzed coupling and reduction steps.

Stepwise Process:

Step Reaction Type Reagents/Conditions Description
1 Halogenation 2-aminopyridine + N-bromosuccinimide (NBS), -15 °C Bromination to 2-amino-5-bromopyridine
2 Oxidation Hydrogen peroxide + concentrated sulfuric acid Oxidizes intermediate; safety concerns due to corrosive reagents
3 Palladium-catalyzed coupling Pd catalyst, piperazine derivative Forms C-N bond coupling pyridine and piperazine
4 Reduction Zn(Hg)/HCl or Fe/HCl or Ni/H2 Reduces nitro group to amino group

Challenges:

  • Multiple reaction steps increase complexity and cost.
  • Use of hazardous reagents such as bromine sources, concentrated sulfuric acid, and heavy metals.
  • Safety risks associated with corrosive acids and toxic metals.
  • Lower overall yields due to stepwise losses.
  • Difficulties in reaction control and purification.
  • Environmental and health concerns from waste and reagents.

This method, while established, is less desirable for large-scale or green synthesis due to these drawbacks.

Reduction of Nitro to Amino Group

The nitro group in tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate is typically reduced to the corresponding amino derivative (tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate) using conventional reducing agents such as zinc amalgam with hydrochloric acid, iron powder with acid, or catalytic hydrogenation. However, these methods have limitations:

  • Use of toxic mercury in Zn(Hg) amalgam.
  • Corrosive and volatile acids.
  • Hydrogen gas handling risks.
  • Formation of solid residues complicating purification.
  • Lower reduction efficiency and longer reaction times.

These concerns motivate the development of alternative reduction methods or integrated synthetic routes that avoid separate reduction steps.

Comparative Summary of Preparation Methods

Aspect Photocatalytic One-Step Method Traditional Multi-Step Method
Number of Steps 1 4 (halogenation, oxidation, coupling, reduction)
Yield ~95% <82%
Use of Heavy Metals None Pd, Zn(Hg), Fe, Ni
Safety and Environmental Impact Low (no heavy metals, mild oxidants, visible light) High (toxic metals, corrosive acids, hazardous gases)
Cost Low High
Reaction Time ~10 hours (visible light irradiation) Longer, multiple steps
Purity and Byproducts High purity, fewer byproducts More byproducts, complex purification
Scalability Potentially high due to simplicity and safety Challenging due to hazardous reagents and complexity

Detailed Experimental Data (Example from Photocatalytic Method)

Parameter Value/Condition
2-Aminopyridine 0.2 mmol (1.0 eq)
Piperazine-1-tert-butyl formate 0.2 mmol (1.0 eq)
Acridine salt photocatalyst 0.01 mmol (0.1 eq)
2,2,6,6-Tetramethylpiperidine-N-oxide 0.1 mmol (0.5 eq)
Solvent 2 mL anhydrous dichloroethane
Atmosphere Oxygen, flushed 3 times
Irradiation Blue LED light, 10 hours
Product Yield 95% (colorless white solid)
Purification Column chromatography

Research Findings and Recommendations

  • The photocatalytic method represents a significant advancement in the synthesis of this compound, offering a safer, more efficient, and environmentally friendly route.
  • Avoiding heavy metals and hazardous reagents reduces environmental impact and production costs.
  • High yield and purity facilitate downstream pharmaceutical applications.
  • The traditional multi-step process, while established, is less suitable for modern green chemistry standards and industrial scale-up.
  • Further optimization of photocatalytic conditions and catalyst design may improve reaction times and scalability.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group on the pyridine ring undergoes reduction to form the corresponding amine derivative, a critical step in synthesizing intermediates for drugs like palbociclib .

Mechanism & Conditions :

  • Catalytic Hydrogenation : The nitro group is reduced to an amine using hydrogen gas (H2\text{H}_2) in the presence of palladium catalysts (e.g., Pd2(dba)3\text{Pd}_2(\text{dba})_3) under controlled oxygen levels (0.0–1.0%) .

  • Alternative Reductants : Traditional methods employ Zn Hg HCl\text{Zn Hg HCl} or Fe HCl\text{Fe HCl}, but these are less efficient and generate hazardous residues .

Example :
Reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate yields tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate for palbociclib .

Reaction Reagents/Conditions Product Yield Source
Nitro to amine reductionH2\text{H}_2, Pd2(dba)3\text{Pd}_2(\text{dba})_3, 100–120°Ctert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate80–89%

Oxidation Reactions

The piperazine ring or pyridine moiety may undergo oxidation under specific conditions:

  • N-Oxide Formation : Exposure to oxidizing agents (e.g., KMnO4\text{KMnO}_4) can oxidize the piperazine nitrogen to form N-oxides, altering electronic properties.

  • Nitro Group Stability : The nitro group itself is resistant to further oxidation under standard conditions.

Conditions :

  • Solvents: DMSO\text{DMSO}, DMF\text{DMF}.

  • Temperature: 50–80°C.

Nucleophilic Aromatic Substitution (NAS)

The nitro group is a strong electron-withdrawing group, activating the pyridine ring for substitution at specific positions.

Potential Reactions :

  • Halogenation : Chlorination or bromination at the pyridine’s meta position relative to the nitro group.

  • Amination : Reaction with amines under catalytic coupling conditions.

Limitations :
Limited experimental data exists for this compound, but analogous nitro-pyridine derivatives undergo NAS with electrophiles.

Ester Hydrolysis and Amidation

The tert-butyl carboxylate group can be modified through hydrolysis or amidation:

Hydrolysis :

  • Acidic Conditions : Cleavage with trifluoroacetic acid (TFA) yields the free carboxylic acid.

  • Basic Conditions : Saponification with NaOH\text{NaOH} or KOH\text{KOH} in aqueous ethanol.

Amidation :
The deprotected carboxylic acid reacts with amines (e.g., NH3\text{NH}_3) to form amides, useful for further derivatization.

Other Reactions

  • Photocatalytic Coupling : Under blue LED irradiation with TEMPO, the compound participates in cross-coupling reactions, forming C–N bonds with aryl halides .

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO2\text{CO}_2 and tert-butylene.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 2-nitropyridine with piperazine derivatives under specific conditions. The compound can be synthesized through various methods, including photocatalytic processes that enhance yield and reduce environmental impact. For instance, a recent method utilizes acridine salt as a photocatalyst, improving the efficiency of the reaction while minimizing byproduct formation .

Anticancer Properties

One of the primary applications of this compound is in cancer research. It serves as an intermediate in the synthesis of palbociclib, a drug approved for treating advanced breast cancer. Palbociclib has shown to significantly extend progression-free survival in patients with estrogen receptor-positive breast cancer . The compound's structure allows it to interact with specific biological targets, enhancing its efficacy as an anticancer agent.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuropharmacological activities. These include potential anxiolytic and antidepressant effects due to their interaction with serotonin receptors and other neurotransmitter systems . The piperazine moiety is particularly known for its role in modulating central nervous system activity.

Synthesis Efficiency

A study demonstrated an efficient synthesis route for this compound using a one-pot reaction that yielded a high purity product (over 95%) . This method not only streamlined the synthesis process but also reduced waste, making it a more sustainable option compared to traditional methods.

Biological Testing

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These findings suggest its potential as a lead compound for further development into therapeutic agents targeting these cancers .

Data Table: Comparison of Synthesis Methods

Synthesis MethodYield (%)ByproductsEnvironmental Impact
Traditional Method60HighSignificant
Photocatalytic Method95LowMinimal
One-Pot Synthesis90ModerateReduced

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in various binding interactions, influencing the activity of the target molecule. The piperazine ring provides structural flexibility, allowing the compound to adopt different conformations and enhance its binding affinity .

Comparison with Similar Compounds

Key Properties :

  • CAS Numbers : 153473-24-6 (primary) and 1779124-68-3 (alternate) .
  • Molecular Formula : C₁₄H₂₀N₄O₄.
  • Molecular Weight : 308.33 g/mol.
  • Purity : 97–100% (commercial sources) .

The nitro group at the 2-position of the pyridine ring enhances electrophilicity, enabling nucleophilic substitution or reduction to amines for downstream derivatization .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate with analogs differing in substituents, positions, or heterocyclic systems:

Compound Name Substituent/Position Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 2-NO₂, 3-pyridinyl C₁₄H₂₀N₄O₄ 308.33 Kinase inhibitor precursor
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-CN, 2-pyridinyl C₁₅H₁₉N₅O₂ 301.35 Covalent inhibitor intermediate
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate 6-Cl, 3-NO₂, 2-pyridinyl C₁₄H₁₉ClN₄O₄ 342.78 Electrophilic scaffold for halogenation
tert-Butyl 4-(4-methylpyridin-3-yl)piperazine-1-carboxylate 4-CH₃, 3-pyridinyl C₁₅H₂₃N₃O₂ 277.37 Bioactive intermediate with reduced reactivity
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Br, 3-CN, 2-pyridinyl C₁₅H₁₈BrN₅O₂ 380.25 Suzuki coupling precursor
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl (non-aromatic) C₁₄H₂₇N₃O₂ 269.38 CNS-targeting pharmacophore

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (NO₂, CN, Br): Enhance electrophilicity, enabling cross-coupling (e.g., Suzuki) or nucleophilic aromatic substitution . Electron-Donating Groups (CH₃): Reduce reactivity, favoring stability in prodrug formulations . Halogens (Cl, Br): Facilitlate late-stage functionalization via metal-catalyzed reactions .

Positional Isomerism :

  • Pyridine substitution at the 2- vs. 3-position alters steric and electronic profiles. For example, 3-pyridinyl derivatives (e.g., target compound) exhibit better π-stacking in enzyme active sites compared to 2-pyridinyl analogs .

Heterocycle Replacement :

  • Replacing pyridine with piperidine (e.g., ) removes aromaticity, increasing flexibility and BBB permeability for CNS drug candidates .

Comparative Reactivity :

  • Nitro Reduction: The nitro group in the target compound can be selectively reduced to an amine (e.g., using H₂/Pd-C) to generate tert-butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate for amide coupling .
  • Cyanopyridinyl Analogs: The cyano group in tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate undergoes hydrolysis to carboxylic acids or acts as a hydrogen-bond acceptor in target binding .

Biological Activity

Introduction

tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate (CAS No. 1779124-68-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in drug development.

The molecular formula of this compound is C14H20N4O4C_{14}H_{20}N_{4}O_{4}, with a molecular weight of 308.33 g/mol. The compound features a piperazine core, which is a common scaffold in various bioactive molecules.

PropertyValue
CAS Number1779124-68-3
Molecular FormulaC14H20N4O4
Molecular Weight308.33 g/mol
Synonyms2-Methyl-2-propanyl 4-(2-nitro-3-pyridinyl)-1-piperazinecarboxylate

Antimicrobial Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against Mycobacterium tuberculosis (Mtb), showing minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 50 µg/mL in various studies. This suggests that the compound may possess potential as an anti-tubercular agent .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways crucial for microbial survival. For example, piperazine derivatives have been shown to inhibit DprE1, an essential enzyme for Mtb cell wall synthesis, leading to bactericidal effects . Additionally, the incorporation of nitro groups in the pyridine ring may enhance the electron affinity of the compound, potentially increasing its reactivity towards biological targets.

Case Studies

Several studies have investigated the biological activities of related piperazine compounds:

  • Anti-Tubercular Activity : A study demonstrated that certain piperazine derivatives exhibited potent anti-tubercular activity with MIC values as low as 0.3 µM against M. bovis BCG and Mtb H37Rv . This highlights the potential of this compound in combating tuberculosis.
  • Inhibition of Protein Kinases : Research on similar compounds has shown their ability to selectively inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation . Such inhibition can lead to anti-cancer effects, suggesting that this compound might also have applications in oncology.

Toxicity and Safety Profile

The safety profile of this compound has not been extensively studied. However, related compounds have undergone toxicity assessments indicating a need for further investigation to establish safe dosage levels and potential side effects during therapeutic use .

Q & A

Basic: What are the common synthetic routes for tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling a nitropyridine derivative with a tert-butyl piperazine-1-carboxylate precursor. For example:

  • Pd-catalyzed cross-coupling : describes a palladium-catalyzed reaction using tert-butyl piperazine-1-carboxylate and halogenated nitropyridine derivatives under heated conditions (e.g., 80°C for 19 hours), with yields influenced by catalyst choice (e.g., Pd(OAc)₂) and solvent systems (e.g., THF/DMF mixtures) .
  • Stepwise functionalization : highlights a direct coupling method using tert-butyl piperazine with 2-nitropyridin-3-yl groups, emphasizing the need for anhydrous conditions and stoichiometric control to minimize by-products .
  • Reaction optimization : Temperature (60–80°C), base selection (e.g., K₂CO₃), and protecting group stability (e.g., Boc deprotection risks) are critical for yield improvement .

Basic: How is the purity and structural integrity of this compound verified post-synthesis?

Methodological Answer:
A multi-technique approach is employed:

  • Chromatography : HPLC or silica gel column chromatography (e.g., elution with EtOAc/hexane gradients) ensures purity, as described in and .
  • Spectroscopy :
    • NMR (¹H/¹³C): Confirms regiochemistry of the nitropyridine group and piperazine ring substitution (e.g., aromatic proton splitting patterns) .
    • LCMS : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
  • X-ray crystallography : Single-crystal XRD (e.g., using SHELX software for refinement, as in and ) resolves absolute configuration and packing interactions .

Advanced: What strategies address regioselectivity challenges during the nitration of pyridine derivatives in the synthesis?

Methodological Answer:
Regioselectivity in nitropyridine formation is controlled by:

  • Directing groups : Electron-donating/withdrawing substituents on pyridine direct nitration to specific positions. For example, the 3-pyridinyl group in this compound may favor nitration at the 2-position due to steric and electronic effects .
  • Protection/deprotection : Temporary protection of reactive sites (e.g., using Boc groups) prevents undesired nitration pathways .
  • Catalytic systems : Pd-mediated coupling ( ) or enzymatic methods can enhance selectivity for the 2-nitropyridin-3-yl motif .

Advanced: How can crystallographic data resolve discrepancies in molecular configuration predictions?

Methodological Answer:

  • XRD refinement : Software like SHELX ( ) refines bond lengths/angles and torsional parameters, distinguishing between tautomers or stereoisomers. For example, used XRD to confirm L-shaped vs. linear conformations in related piperazine derivatives .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O bonds) to validate crystal packing models, resolving conflicts between computational predictions and experimental data .
  • Density functional theory (DFT) : Cross-validates XRD data with computational geometry optimization to address electronic structure ambiguities .

Advanced: What in vitro assays evaluate its potential as a prolyl-hydroxylase inhibitor?

Methodological Answer:

  • Enzyme inhibition assays : Competitive binding studies using recombinant HIF prolyl-hydroxylase (PHD2) and α-ketoglutarate cofactor, monitoring substrate turnover via LC-MS or fluorescence (e.g., describes similar tert-butyl piperazine derivatives as PHD inhibitors) .
  • Hypoxia mimicry : Cell-based assays (e.g., HEK293T cells) measure HIF-1α stabilization under normoxic conditions via Western blot or luciferase reporters .
  • SAR analysis : Modifying the nitropyridine or piperazine moieties (e.g., ’s cyanopyridine analogs) and testing IC₅₀ shifts identifies critical pharmacophores .

Advanced: How to analyze conflicting bioactivity data across different studies?

Methodological Answer:

  • Meta-analysis framework :
    • Standardized protocols : Compare assay conditions (e.g., cell lines, compound concentrations) to identify variables affecting reproducibility (e.g., vs. 19 used different enzyme sources) .
    • Dose-response curves : Re-evaluate EC₅₀/IC₅₀ values using unified statistical models (e.g., nonlinear regression in GraphPad Prism).
    • Orthogonal assays : Confirm antimicrobial activity ( ) via broth microdilution (CLSI guidelines) and time-kill studies to resolve discrepancies in potency .
  • Structural analogs : Compare bioactivity of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate ( ) to isolate nitro-group contributions .

Retrosynthesis Analysis

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Reactant of Route 1
tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.